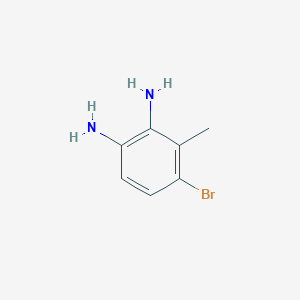

4-Bromo-3-methylbenzene-1,2-diamine

Descripción

Contextualizing Aromatic Diamines in Contemporary Organic Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amino (-NH2) groups attached to an aromatic ring. rsc.org The relative position of these amino groups (ortho, meta, or para) significantly influences the compound's physical and chemical properties. nih.gov In contemporary organic chemistry, aromatic diamines, particularly ortho-diamines like benzene-1,2-diamine (also known as o-phenylenediamine), are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, polymers, and dyes. rsc.orgnih.govnih.gov

The two adjacent amino groups in o-phenylenediamines provide a reactive site for condensation reactions with various electrophiles. This reactivity is central to the construction of fused heterocyclic systems. For instance, their reaction with 1,2-dicarbonyl compounds is a classic and widely used method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org Similarly, condensation with carboxylic acids, aldehydes, or their derivatives leads to the formation of benzimidazoles. encyclopedia.pubencyclopedia.pub These resulting heterocyclic structures are not merely of academic interest; they form the core of many pharmaceuticals, agrochemicals, and high-performance polymers like polyamides and polyimides. researchgate.netorganic-chemistry.org The amino groups activate the benzene (B151609) ring, facilitating further electrophilic substitution reactions and allowing for the introduction of additional functionalities. nih.gov

Significance of Brominated and Methylated Benzene-1,2-diamines in Synthetic Methodologies

The introduction of substituents, such as bromine atoms and methyl groups, onto the benzene-1,2-diamine scaffold provides a powerful tool for fine-tuning the electronic and steric properties of the molecule. This strategic functionalization is crucial in modern synthetic methodologies, allowing chemists to direct the course of reactions and impart specific properties to the final products.

The presence of a bromine atom, a halogen, introduces several key features. It acts as an electron-withdrawing group via induction, influencing the reactivity of the aromatic ring. More importantly, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in building complex molecular architectures. For example, bromo-substituted quinoxalines are being investigated for their potential in developing new anticancer drugs. researchgate.net

The methyl group, in contrast, is an electron-donating group. It can influence the regioselectivity of reactions and modify the solubility and lipophilicity of the resulting compounds, which can be critical for biological applications. The steric bulk of the methyl group can also direct the approach of reagents to a specific position on the ring. The combination of both bromo and methyl groups on the benzene-1,2-diamine ring, as seen in 4-Bromo-3-methylbenzene-1,2-diamine, creates a highly valuable and versatile building block for constructing specifically substituted heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 952511-74-9 | nih.gov |

| Molecular Formula | C₇H₉BrN₂ | nih.gov |

| Molecular Weight | 201.06 g/mol | nih.gov |

| Product Family | Protein Degrader Building Blocks | nih.gov |

Academic Research Trajectories for this compound

The primary academic research trajectory for this compound is its utilization as a key intermediate in the synthesis of substituted heterocyclic compounds, particularly benzimidazoles and quinoxalines. The strategic placement of the bromo and methyl groups on the diamine core allows for the creation of a diverse library of derivatives with tailored properties.

Synthesis of Substituted Quinoxalines: A major application of o-phenylenediamines is in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. organic-chemistry.org Research has shown that substituted o-phenylenediamines are crucial for producing quinoxaline (B1680401) derivatives with specific biological activities. For example, 4-bromo-o-phenylenediamine is used to prepare 6-bromoquinoxaline (B1268447) derivatives, which serve as precursors for compounds with potential antitumor and antimicrobial properties. nih.govresearchgate.net Following this established methodology, this compound can be reacted with various α-dicarbonyls (like glyoxal (B1671930) or benzil) to yield 6-bromo-7-methylquinoxalines. The bromine atom on the resulting quinoxaline can then be used for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecules for screening in drug discovery programs. researchgate.net

Synthesis of Substituted Benzimidazoles: Another significant research avenue is the synthesis of benzimidazoles. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for forming the benzimidazole (B57391) ring system. rsc.orgencyclopedia.pubencyclopedia.pub Substituted benzimidazoles are known to possess a wide range of biological activities. The use of this compound in this reaction would lead to the formation of 5-bromo-6-methylbenzimidazoles. The resulting bromo- and methyl-substituted benzimidazole core is a valuable scaffold in medicinal chemistry. For instance, bromo-substituted benzimidazole derivatives have been explored for their fungicidal properties. rsc.org

The synthetic utility of this compound is thus centered on its role as a bifunctional building block, where the diamine moiety allows for heterocycle formation and the bromo and methyl substituents provide opportunities for diversification and property modulation.

Table 2: Key Synthetic Reactions Involving Substituted Benzene-1,2-diamines

| Reaction Type | Reactants | Product Class | Significance |

| Quinoxaline Synthesis | o-Phenylenediamine (B120857) derivative, 1,2-Dicarbonyl compound | Substituted Quinoxalines | Access to compounds with antitumor, antimicrobial, and antiviral activities. nih.govnih.govresearchgate.net |

| Benzimidazole Synthesis | o-Phenylenediamine derivative, Aldehyde or Carboxylic Acid | Substituted Benzimidazoles | Core structures in anthelmintic, antifungal, and other therapeutic agents. rsc.orgorganic-chemistry.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZQNBSYFRCDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731275 | |

| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-74-9 | |

| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Methylbenzene 1,2 Diamine

Strategic Approaches to the Preparation of 4-Bromo-3-methylbenzene-1,2-diamine

The preparation of this compound can be accomplished through several strategic routes, primarily involving the chemical transformation of functional groups on a pre-existing benzene (B151609) ring. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Reduction of Nitro-Substituted Precursors

A common and effective strategy for synthesizing aromatic diamines is the reduction of corresponding nitro-substituted precursors. For the target compound, a logical precursor is 4-Bromo-2-methyl-6-nitroaniline. The synthesis involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

This transformation is typically achieved using various reducing agents. A classic method involves the use of stannous chloride (SnCl₂) in an acidic medium, such as ethanol. chemicalbook.com For instance, the synthesis of the related compound 4-Bromo-1,2-benzenediamine is achieved by dissolving 4-Bromo-2-nitroaniline in anhydrous ethanol and refluxing it overnight with stannous chloride. chemicalbook.com This method is adaptable for the synthesis of this compound from 4-Bromo-2-methyl-6-nitroaniline. sigmaaldrich.com

Other common catalytic systems for the reduction of nitroarenes include hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst, which can offer high chemoselectivity. organic-chemistry.org The reaction is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. rsc.org

| Reducing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| SnCl₂ / Ethanol | Reflux | Well-established, reliable method. chemicalbook.com |

| Fe / HCl or Acetic Acid | Heating | Classic, cost-effective industrial method. cardiff.ac.uk |

| H₂ / Pd/C | Pressurized H₂ gas | Clean, high-yield catalytic hydrogenation. |

| NaBH₄ with catalyst | Aqueous media | Used with nanocatalysts for efficient reduction. researchgate.net |

Regioselective Bromination of Related Aromatic Diamines

An alternative synthetic route involves the direct, regioselective bromination of 3-methylbenzene-1,2-diamine. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the bromine atom is introduced at the desired position (C-4).

The amino groups (-NH₂) are powerful activating groups that direct incoming electrophiles to the ortho and para positions. brainly.comallen.inbyjus.com The methyl group (-CH₃) is also an activating, ortho-para directing group, albeit weaker. In 3-methylbenzene-1,2-diamine, the positions are influenced by these groups, making regiocontrol challenging. Direct bromination of anilines with bromine water often leads to polysubstitution, yielding products like 2,4,6-tribromoaniline. allen.inyoutube.comyoutube.com

To achieve monosubstitution and control the position of bromination, the high reactivity of the amino groups must be tempered. This is commonly done by protecting the amino groups via acetylation with acetic anhydride to form amides. The resulting acetamido groups are less activating than amino groups, allowing for more controlled substitution.

A patented method for the synthesis of the related 4-bromo-o-phenylenediamine illustrates this approach:

Acetylation: o-phenylenediamine (B120857) is reacted with acetic anhydride in glacial acetic acid to protect the amino groups. patsnap.comgoogle.com

Bromination: The resulting diacetylated compound is then treated with a brominating agent, such as sodium bromide and hydrogen peroxide, which provides a controlled source of electrophilic bromine. patsnap.comgoogle.com

Hydrolysis: The protecting acetyl groups are subsequently removed by alkaline hydrolysis (e.g., with sodium hydroxide) to yield the final 4-bromo-o-phenylenediamine. patsnap.comgoogle.com

This sequence ensures that bromination occurs selectively, primarily at the para position relative to one of the amino groups.

Hydrazone Formation and Subsequent Transformations in Diamine Synthesis

While less common for this specific target molecule, the synthesis of aromatic amines and diamines can sometimes proceed through intermediates like hydrazones. This pathway typically involves the reaction of a carbonyl compound with a hydrazine derivative, followed by reduction or rearrangement. For aromatic systems, this might involve the reduction of a dinitrophenylhydrazone or similar intermediates. However, this is not a standard or widely documented method for the direct synthesis of this compound and is generally considered a more specialized or indirect route compared to the reduction of nitro precursors or direct bromination.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms behind these synthetic routes is crucial for optimizing reaction conditions and controlling product formation.

Role of Reducing Agents and Reaction Conditions in Nitro Group Transformations

The reduction of a nitro group to an amine is a multi-step process involving several intermediates. While the exact mechanism can vary with the reducing agent, a general pathway involves the transfer of six electrons.

The transformation is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates: R-NO₂ → R-NO → R-NHOH → R-NH₂

Mechanistic studies using techniques like kinetics, mass spectrometry, and electron paramagnetic resonance (EPR) have helped elucidate these pathways. cardiff.ac.uk For example, studies on iron-catalyzed reductions indicate the presence of a nitroso intermediate. cardiff.ac.uk

The choice of reducing agent and reaction conditions (pH, temperature, solvent) significantly impacts the reaction.

Metal/Acid Systems (e.g., SnCl₂, Fe/HCl): In acidic conditions, the metal acts as the electron donor. The reaction proceeds on the surface of the metal. These reactions are robust but can require harsh workup conditions.

Catalytic Hydrogenation (H₂/Pd/C): This method involves the transfer of hydrogen from the catalyst surface to the nitro group. It is a very clean method, with water being the primary byproduct.

Hydride Transfer Reagents (e.g., NaBH₄): These reagents require a catalyst to facilitate the transfer of a hydride ion to the nitro group. The catalytic medium provides an electron-transferring surface to overcome the kinetic barrier between reactants. rsc.org

Chemoselectivity can be achieved by carefully selecting the reducing agent. For instance, phenyl silane (H₃SiPh) can be used to chemoselectively reduce nitro compounds while preserving carbonyl functionalities, which might be reduced by other agents. cardiff.ac.uk

Bromination Directing Effects and Isomer Control

The regioselectivity of the bromination of 3-methylbenzene-1,2-diamine is governed by the combined electronic and steric effects of the substituents.

| Substituent | Type | Directing Effect | Mechanism |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Donates electron density via resonance. brainly.combyjus.com |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Donates electron density via induction. |

| -NHCOCH₃ (Acetamido) | Moderately Activating | Ortho, Para | Less activating than -NH₂ due to resonance with the carbonyl group. allen.in |

In the case of 3-methylbenzene-1,2-diamine, the C-4 position is para to the C-1 amino group and ortho to the C-2 amino group. The C-6 position is ortho to the C-1 amino group. The powerful activating and directing effects of the two amino groups dominate, strongly favoring substitution at positions 4, 5, and 6. However, the extreme reactivity often leads to a mixture of products or polysubstitution.

By converting the amino groups to acetamido groups, their activating effect is moderated. This allows for a more controlled, single substitution. The C-4 position becomes highly favored due to the strong para-directing effect of the acetamido group at C-1 and the reduced steric hindrance compared to the C-6 position, which is flanked by a methyl group and an acetamido group. This strategic use of protecting groups is essential for achieving high regioselectivity and controlling the formation of the desired 4-bromo isomer.

Methodological Advancements in Yield and Purity Optimization

The synthesis of this compound, a key intermediate in the development of various fine chemicals and pharmaceuticals, has been the subject of methodological advancements aimed at improving reaction yields and final product purity. Research efforts have focused on refining existing synthetic routes and exploring novel catalytic systems to overcome challenges such as regioselectivity, harsh reaction conditions, and the formation of impurities.

A prevalent strategy for synthesizing substituted o-phenylenediamines involves a multi-step process starting from a more accessible precursor. This often includes protection of the amine groups, followed by a regioselective bromination, and subsequent deprotection. An alternative and common pathway is the reduction of a corresponding nitroaniline precursor. Optimization within these frameworks has concentrated on the choice of reagents, catalysts, and purification methods.

One optimized method involves the synthesis starting from o-phenylenediamine. This process includes an initial acetylation step to protect the amine functionalities, followed by bromination. A notable advancement in this area is the move away from hazardous reagents like liquid bromine. Instead, a combination of sodium bromide and hydrogen peroxide in an acidic medium has been employed, offering a safer and more environmentally benign approach to bromination. The final step involves hydrolysis to remove the acetyl protecting groups, yielding the desired diamine. This process has been refined to achieve high purity levels, often exceeding 98% after recrystallization. For instance, a patented method describes achieving a purity of 98.6% for 4-bromo-o-phenylenediamine through this route, demonstrating the effectiveness of the purification step. google.com

Another key area of optimization is the reduction of the nitro group in precursors like 4-bromo-2-methyl-6-nitroaniline. Traditional methods often utilize reducing agents like stannous chloride (SnCl₂) or iron in acidic media. chemicalbook.com While effective, these methods can require stoichiometric amounts of the reducing agent and can lead to metallic waste.

Modern advancements focus on catalytic hydrogenation, which offers higher efficiency and cleaner reaction profiles. The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. For example, research into the reduction of similar nitroaniline compounds has shown high conversion rates using novel nanocatalysts. Copper ferrite (CuFe₂O₄) nanoparticles, for instance, have been demonstrated to be highly effective for the reduction of 4-nitroaniline and 2-nitroaniline in the presence of a reducing agent like sodium borohydride (B1222165), achieving conversion percentages of 96.5% and 95.6% respectively in a very short time. nih.govresearchgate.net This highlights the potential for applying advanced catalytic systems to the synthesis of this compound from its nitro-precursor, 2-bromo-4-methyl-6-nitroaniline, to significantly enhance yield and purity.

The table below summarizes findings from various synthetic approaches for producing brominated diamine compounds, illustrating the impact of different methodologies on yield and purity.

| Starting Material | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |

| o-Phenylenediamine | Acetic anhydride, NaBr, H₂O₂; then NaOH | Not explicitly stated for final product, but intermediate purity was 98.5% | 98.6 | google.com |

| 4-Bromo-2-nitroaniline | Stannous chloride (SnCl₂) | 94 | Not specified, used directly in next step | chemicalbook.com |

| 4-Nitroaniline | CuFe₂O₄ nanoparticles, NaBH₄ | 96.5 (Conversion) | Not specified | nih.govresearchgate.net |

| 2-Nitroaniline | CuFe₂O₄ nanoparticles, NaBH₄ | 95.6 (Conversion) | Not specified | nih.govresearchgate.net |

Detailed research findings indicate that the choice of brominating agent and the purification technique are critical for achieving high purity. The use of N-bromosuccinimide (NBS) is another alternative for the bromination of o-nitroaniline precursors. Optimization of reaction conditions such as temperature and reaction time is crucial to maximize the yield of the desired isomer and minimize the formation of polybrominated by-products. Recrystallization from suitable solvents, such as tert-butyl methyl ether, has been shown to be an effective final step for achieving high purity of the diamine product. google.com

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Methylbenzene 1,2 Diamine

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of 4-bromo-3-methylbenzene-1,2-diamine is a potential site for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. The feasibility and rate of such substitutions are significantly influenced by the electronic properties of the aromatic ring, which in this case is substituted with two electron-donating amino groups and a weakly electron-donating methyl group.

The bromine atom on the benzene (B151609) ring can be replaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This functional group interconversion is a valuable tool in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are modern methods to form new carbon-carbon bonds by replacing a halogen with an organoboron compound. nih.gov While specific studies on this compound are not extensively documented in this context, the principles of such reactions are broadly applicable. A related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been shown to undergo Suzuki cross-coupling where the bromo group on the aryl moiety is preferentially substituted. nih.gov This suggests that the bromine atom in this compound could similarly be a handle for introducing new aryl or alkyl groups.

Other potential nucleophilic substitution reactions could involve the displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines under specific conditions, often requiring a catalyst or harsh reaction conditions due to the electron-rich nature of the benzene ring.

Nucleophilic aromatic substitution reactions can proceed through different mechanisms, primarily the SNAr mechanism involving a Meisenheimer complex or a benzyne (B1209423) intermediate. youtube.comyoutube.com

For an SNAr reaction to proceed via the Meisenheimer complex, the aromatic ring typically needs to be activated by electron-withdrawing groups ortho or para to the leaving group. youtube.commasterorganicchemistry.com In the case of this compound, the amino and methyl groups are electron-donating, which deactivates the ring towards this type of nucleophilic attack. Therefore, a classical SNAr mechanism is less likely.

An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.com This mechanism is favored by strong bases. However, the presence of multiple substituents on the ring would lead to a mixture of products, making this a less controlled synthetic route.

Recent studies on other aromatic systems have also proposed concerted SNAr mechanisms, where the bond-making and bond-breaking occur in a single step. nih.gov The specific kinetic and mechanistic pathway for nucleophilic substitution on this compound would require dedicated experimental and computational studies to elucidate the precise nature of the transition states and intermediates involved.

Reactions of the Amine Functionalities

The two primary amine groups in this compound are the most reactive sites of the molecule and are involved in a variety of chemical transformations.

The reaction of o-phenylenediamines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral or acetic acid, is a well-established method for the synthesis of benzotriazoles. gsconlinepress.comijariie.comgsconlinepress.comorgsyn.org This reaction proceeds through the formation of a monodiazonium salt from one of the amine groups, which then undergoes spontaneous intramolecular cyclization by attacking the second amine group to form the stable triazole ring. gsconlinepress.com

Applying this to this compound, the expected product would be a mixture of 5-bromo-4-methyl-1H-benzotriazole and 6-bromo-4-methyl-1H-benzotriazole, due to the initial diazotization occurring at either of the non-equivalent amino groups. The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity of the diazonium salt. orgsyn.orgyoutube.com The resulting benzotriazole (B28993) derivatives are themselves versatile compounds used in various chemical applications. gsconlinepress.com

Table 1: Potential Benzotriazole Derivatives from Diazotization of this compound

| Reactant | Reagents | Potential Products |

| This compound | NaNO₂, CH₃COOH, H₂O | 5-Bromo-4-methyl-1H-benzotriazole |

| This compound | NaNO₂, CH₃COOH, H₂O | 6-Bromo-4-methyl-1H-benzotriazole |

This table is illustrative of the expected products based on established chemical principles.

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.govuokerbala.edu.iq this compound, having two primary amine groups, can react with one or two equivalents of a carbonyl compound to form mono- or di-Schiff bases, respectively. These reactions are typically catalyzed by a small amount of acid and often involve the removal of water to drive the equilibrium towards the product. uokerbala.edu.iq

The reaction with an aldehyde or ketone first involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. uokerbala.edu.iq Subsequent dehydration leads to the formation of the C=N double bond of the imine. The stability of the resulting Schiff base is influenced by the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases than aliphatic ones. internationaljournalcorner.com

The synthesis of Schiff bases from diamines like this compound can lead to the formation of bidentate or tetradentate ligands, which are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions. nih.govjocpr.comresearchgate.net

Table 2: Representative Schiff Bases from Condensation of this compound

| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Expected Schiff Base Product(s) |

| Salicylaldehyde | 1:1 | Mono-Schiff base |

| Salicylaldehyde | 1:2 | Di-Schiff base |

| Benzaldehyde | 1:2 | Di-Schiff base |

| Acetone | 1:2 (in excess) | Di-Schiff base (from ketone) |

This table presents potential products based on general Schiff base chemistry.

The primary amine groups of this compound can be converted to secondary or tertiary amines through processes like reductive amination. youtube.comyoutube.comyoutube.comyoutube.com This two-step process involves the initial reaction of the amine with a carbonyl compound to form an imine (as discussed in 3.2.2), which is then reduced in situ or in a separate step to the corresponding amine. youtube.comyoutube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). youtube.comyoutube.com Sodium cyanoborohydride is particularly useful for one-pot reductive aminations as it is less reactive towards the carbonyl group and selectively reduces the iminium ion as it is formed. youtube.com

By choosing the appropriate carbonyl compound, a variety of alkyl groups can be introduced onto the nitrogen atoms. For example, reaction with formaldehyde (B43269) followed by reduction would lead to N,N'-dimethylated products. This method allows for the synthesis of a wide range of higher-order amines, which are valuable intermediates in various fields of chemical synthesis.

Cyclization Reactions for Heterocyclic Scaffolds

Cyclization reactions involving this compound are pivotal for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines. These reactions capitalize on the nucleophilic nature of the amino groups, which readily react with electrophilic partners to form fused ring systems.

Synthesis of Benzimidazoles and Quinoxalines

The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation in organic chemistry. nih.govencyclopedia.pub The reaction typically involves the condensation of the diamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. nih.gov For instance, the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent or a catalyst can lead to the formation of a 2-substituted benzimidazole (B57391). organic-chemistry.org Several methods have been developed to facilitate this transformation, including the use of microwave irradiation to reduce reaction times and improve yields. organic-chemistry.org The use of catalysts like ammonium (B1175870) chloride has been reported to be an environmentally benign approach for this synthesis. nih.gov

Quinoxalines are another important class of heterocyclic compounds that can be synthesized from this compound. The most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This reaction can be carried out under various conditions, including at room temperature using catalysts like alumina-supported heteropolyoxometalates or in water with catalysts such as copper sulfate. nih.govencyclopedia.pub Alternative strategies for quinoxaline (B1680401) synthesis include the oxidative cyclization of o-phenylenediamines with α-hydroxy ketones, catalyzed by iodine, and the metal-catalyzed cyclization of imines and azides. encyclopedia.pub

The following table summarizes some of the reported methods for the synthesis of benzimidazoles and quinoxalines from o-phenylenediamines:

| Heterocycle | Reactants | Catalyst/Conditions | Reference |

| Benzimidazole | o-phenylenediamine, Aldehyde | Oxidizing agent | organic-chemistry.org |

| Benzimidazole | o-phenylenediamine, Carboxylic acid | Borane-THF | researchgate.net |

| Benzimidazole | o-phenylenediamine, Carbonyl compound | Ammonium chloride | nih.gov |

| Quinoxaline | o-phenylenediamine, 1,2-dicarbonyl compound | Alumina-supported heteropolyoxometalates, Toluene, RT | nih.gov |

| Quinoxaline | o-phenylenediamine, 1,2-dicarbonyl compound | CuSO4·5H2O, Water | encyclopedia.pub |

| Quinoxaline | o-phenylenediamine, α-hydroxy ketone | I2, DMSO, RT | encyclopedia.pub |

Formation of Metal Complexes with Schiff Base Ligands

This compound can be used to synthesize Schiff base ligands. These ligands are typically formed through the condensation of the diamine with a carbonyl compound. The resulting Schiff base, containing imine (C=N) linkages, can then coordinate with various metal ions to form stable metal complexes. researchgate.netresearchgate.net

The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand. researchgate.netresearchgate.net For example, mixed ligand complexes of a Schiff base derived from 4-bromo-2-methylaniline (B145978) and 1,10-phenanthroline (B135089) with various transition metals were found to have an octahedral geometry. researchgate.net Similarly, Schiff base metal complexes derived from 4-nitrobenzene-1,2-diamine and 5-chloroisatin (B99725) were also proposed to have an octahedral geometry. researchgate.net

The electronic properties of the Schiff base ligand and the nature of the metal ion play a crucial role in the stability and properties of the resulting metal complex. These complexes have been investigated for their potential applications in various fields, including catalysis and materials science. mdpi.com

The table below provides examples of metal complexes formed from Schiff bases derived from substituted anilines and diamines:

| Schiff Base Derived From | Metal Ion(s) | Proposed Geometry | Reference |

| 4-bromo-2-methylaniline and 2-hydroxy-5-methylbenzaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral | researchgate.net |

| 4-nitrobenzene-1,2-diamine and 5-chloroisatin | Mn(II), Fe(II), Co(II), Ni(II) | Octahedral | researchgate.net |

Applications of 4 Bromo 3 Methylbenzene 1,2 Diamine in Advanced Organic Synthesis and Materials Science

Precursor for Pharmacologically Relevant Compounds

The structural attributes of 4-bromo-3-methylbenzene-1,2-diamine make it a sought-after precursor in the synthesis of compounds with potential therapeutic applications. The diamino functionality serves as a key motif for constructing various heterocyclic systems that form the core of many drug candidates.

Intermediate in Drug Discovery and Development

In the landscape of drug discovery, this compound is utilized as a crucial intermediate for creating novel molecular entities with potential biological activity. Its role is particularly prominent in the synthesis of heterocyclic compounds, such as quinoxalines and benzimidazoles, which are known to interact with various biological targets.

A notable example is its use in the synthesis of quinoxaline (B1680401) derivatives investigated as anti-cancer agents. A patent discloses a method where this compound is reacted with methyl 2,2,2-trimethoxyacetate in the presence of ytterbium(III) trifluoromethanesulfonate (B1224126) as a catalyst to form a 7-bromo-8-methyl-1H-quinoxalin-2-one intermediate. google.comgoogleapis.com This quinoxaline core is then further elaborated to produce potent and selective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, which is a validated target in cancer therapy. google.com

Another significant application is in the preparation of carbazole (B46965) carboxamide compounds, which are explored as kinase inhibitors. google.com In this context, this compound is reacted with a substituted benzoyl chloride to form an amide, which then undergoes cyclization to yield a benzimidazole (B57391) intermediate. This intermediate is a key component in the synthesis of more complex carbazole structures that have shown potential in modulating kinase activity, a critical aspect in controlling cell signaling pathways often dysregulated in diseases like cancer.

Furthermore, this diamine has been employed in the synthesis of novel macrocyclic compounds. One patent describes the preparation of N1-[3-(benzyloxy)propyl]-4-bromo-3-methylbenzene-1,2-diamine as a key intermediate, which is then used to construct complex macrocycles. google.com These macrocyclic structures are of interest in medicinal chemistry due to their unique conformational properties and potential to interact with challenging biological targets.

The following table summarizes key intermediates and resulting compound classes synthesized from this compound in drug discovery.

| Intermediate | Reagent | Resulting Compound Class | Potential Application |

| This compound | Methyl 2,2,2-trimethoxyacetate | Quinoxaline derivatives | Anti-cancer (PARP1 inhibitors) |

| This compound | 4-Fluorobenzoyl chloride | Carbazole carboxamide derivatives | Kinase inhibitors |

| N1-[3-(benzyloxy)propyl]-4-bromo-3-methylbenzene-1,2-diamine | N/A | Macrocyclic compounds | Various therapeutic targets |

Synthesis of Compounds with Potential Biological Activities

The versatility of this compound extends to the synthesis of a broader range of molecules with potential biological activities beyond specific drug development programs. The inherent reactivity of the diamine allows for its incorporation into various scaffolds that are subsequently screened for a wide array of biological effects.

The synthesis of substituted benzimidazoles is a prime example. While specific biological activity data for benzimidazoles derived directly from this compound is not extensively reported in publicly available literature, the general class of substituted benzimidazoles is well-known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The methyl and bromo substituents on the benzene (B151609) ring of the diamine precursor are expected to modulate the biological activity of the resulting benzimidazole derivatives by influencing their lipophilicity, electronic distribution, and interaction with biological macromolecules. sigmaaldrich.com

The steric hindrance provided by the methyl group in this compound can also play a crucial role in directing the regioselectivity of cyclization reactions, leading to specific isomers of heterocyclic compounds. sigmaaldrich.com This control over the molecular architecture is vital for establishing structure-activity relationships (SAR) during the optimization of biologically active lead compounds.

Building Block for Specialty Chemicals and Functional Materials

While the primary documented applications of this compound are in the pharmaceutical sector, its chemical nature suggests potential as a building block for specialty chemicals and functional materials. Aromatic diamines are fundamental components in the synthesis of high-performance polymers, dyes, and other materials where thermal stability and specific electronic properties are desired.

Development of Dyes and Pigments with Tunable Properties

In principle, this compound can serve as a precursor for the synthesis of heterocyclic dyes and pigments. The condensation of the diamine with various dicarbonyl compounds can lead to the formation of chromophoric systems like quinoxalines and phenazines. The bromine and methyl substituents on the aromatic ring would be expected to influence the color, lightfastness, and solubility of the resulting dyes. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can modulate the energy levels of the molecular orbitals, thereby tuning the absorption and emission properties of the dye molecule. However, based on extensive searches of publicly available scientific literature and patents, there are no specific examples of dyes or pigments being synthesized from this compound.

Utilization in Agrochemical Synthesis

Aromatic diamines and their derivatives are important intermediates in the agrochemical industry for the production of fungicides, herbicides, and insecticides. The heterocyclic systems that can be synthesized from this compound, such as benzimidazoles and quinoxalines, are known scaffolds in agrochemical research. sigmaaldrich.com For instance, the benzimidazole ring is a core component of several systemic fungicides. The presence of the bromo and methyl groups could enhance the biological activity and modify the environmental persistence of potential agrochemical candidates. Despite this potential, there is no specific information in the public domain detailing the use of this compound in the synthesis of commercial or investigational agrochemicals.

Role in Catalysis and Ligand Design

The two adjacent amino groups in this compound make it a potential candidate for the synthesis of bidentate ligands for coordination chemistry and catalysis. Upon reaction with suitable precursors, it can form Schiff base ligands or be incorporated into more complex ligand frameworks. The electronic properties of the resulting metal complexes would be influenced by the bromo and methyl substituents on the aromatic ring, which could in turn affect their catalytic activity, selectivity, and stability.

Potential applications could include their use in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The specific steric and electronic environment provided by ligands derived from this diamine could offer advantages in certain catalytic cycles. Nevertheless, a comprehensive review of scientific databases and patent literature did not yield any specific examples of this compound being used as a ligand or in the design of catalysts for specific chemical reactions.

Theoretical and Computational Investigations of 4 Bromo 3 Methylbenzene 1,2 Diamine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in density functional theory, allow for the detailed analysis of electron distribution, orbital energies, and bonding interactions, which collectively determine the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate the electronic structure of molecules, providing insights into optimized geometry, vibrational frequencies, and various electronic properties. DFT studies on related aromatic amines and bromo-substituted benzene (B151609) derivatives typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). These calculations help in understanding how the interplay between the electron-donating amine (-NH2) and methyl (-CH3) groups and the electron-withdrawing bromine (-Br) atom influences the geometry and electron density distribution across the benzene ring. For 4-Bromo-3-methylbenzene-1,2-diamine, a DFT approach would be the first step in any theoretical investigation, establishing the most stable conformation (optimized geometry) by finding the minimum on the potential energy surface.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In aromatic amines, the HOMO is typically localized over the benzene ring and the amine groups, while the LUMO is distributed over the aromatic ring. The presence of a bromine atom can lower the energy of the LUMO. For this compound, the combined electron-donating effects of the two amine groups and the methyl group would raise the HOMO energy, while the bromine atom would contribute to lowering the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive and a good candidate for charge transfer applications.

Table 1: Representative Frontier Orbital Energies (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source/Comment |

|---|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 | Reference Value |

| Aniline | -5.53 | -0.63 | 4.90 | Illustrative |

| 4-Bromoaniline | -5.68 | -0.98 | 4.70 | Illustrative |

| This compound | N/A | N/A | N/A | Expected to be low due to multiple donor groups |

Note: Values are illustrative and based on typical DFT calculations for related molecules. Specific values for the title compound require dedicated computational analysis.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). NBO analysis can quantify the delocalization of electron density, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. For this compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring's anti-bonding orbitals, which is crucial for understanding the molecule's stability and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) analysis, which includes HOMO and LUMO, is essential for predicting how the molecule will interact with other species. The shapes and energies of these orbitals determine the pathways of chemical reactions.

Molecular Electrostatic Potential (MEP) and Chemical Activity Descriptors

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the two nitrogen atoms of the amine groups due to their lone pairs. The aromatic ring itself would also exhibit negative potential. The areas around the hydrogen atoms of the amine groups and potentially the bromine atom would show positive potential. This makes the amine groups the most likely sites for protonation and hydrogen bonding.

Other chemical activity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of reactivity. A lower chemical hardness, derived from the HOMO-LUMO gap, corresponds to higher reactivity.

Table 2: Key Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

Computational Modeling of Reaction Mechanisms

Computational modeling can simulate the pathways of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. This is particularly useful for understanding complex organic reactions.

Simulations of Substitution and Cyclization Pathways

This compound is a versatile building block for synthesizing more complex molecules, especially heterocyclic compounds like benzimidazoles or quinoxalines. The two adjacent amine groups are perfectly positioned for cyclization reactions with dicarbonyl compounds or carboxylic acid derivatives.

Computational simulations could model these cyclization pathways to determine the most favorable reaction conditions and predict the regioselectivity of the products. Furthermore, the bromine atom on the ring is a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are fundamental in pharmaceutical and materials science. Simulations of electrophilic aromatic substitution would likely show that the positions ortho and para to the strongly activating amine groups are the most susceptible to attack, although this is complicated by the existing substitution pattern. Studies on related isomers, like 4-Bromo-6-methylbenzene-1,3-diamine, confirm that the interplay of activating and deactivating groups significantly directs the outcome of such reactions.

Transition State Analysis and Reaction Energy Profiles

The theoretical investigation of reaction mechanisms involving this compound provides crucial insights into its reactivity and the formation of various derivatives. While specific transition state analyses and reaction energy profiles for this particular compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust understanding of its potential chemical transformations. Such studies are fundamental in predicting the feasibility of a reaction, identifying the most likely reaction pathways, and understanding the stability of intermediates and transition states.

Typically, these investigations employ quantum chemical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. For instance, in the synthesis of benzimidazoles, a common application for o-phenylenediamines, this compound would react with an aldehyde or carboxylic acid. A computational study of this reaction would involve:

Geometry Optimization: The initial step involves optimizing the geometries of the reactants, products, and any intermediates.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the transition state structure determines the activation energy of the reaction.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the identified transition state correctly connects the reactants and products.

A hypothetical reaction energy profile for the condensation of this compound with an aldehyde to form a benzimidazole (B57391) derivative would likely show a multi-step process. This would involve the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration. Each of these steps would have its own transition state and associated activation energy. The rate-determining step would be the one with the highest activation energy.

Spectroscopic Characterization through Computational Methods

Computational methods are invaluable tools for the interpretation and prediction of spectroscopic data. By simulating spectra, researchers can assign experimental signals with greater confidence, understand the relationship between molecular structure and spectroscopic properties, and even identify unknown compounds.

Vibrational Spectroscopy Simulations (FTIR, Raman)

Computational vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

The comparison of simulated spectra with experimental data can confirm the structure of the synthesized compound. For instance, the characteristic N-H stretching vibrations of the amine groups, the C-H stretching of the aromatic ring and methyl group, and the C-Br stretching frequency can all be predicted and compared. In a related compound, 3-methylbenzene-1,2-diamine, intermolecular N-H···N hydrogen bonds were observed to play a significant role in the crystal structure, which would also influence the vibrational frequencies of the N-H bonds. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a computational vibrational analysis of this compound, compared with typical experimental values for similar aromatic amines.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3400 - 3500 |

| N-H Symmetric Stretch | 3360 | 3300 - 3400 |

| Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| Methyl C-H Asymmetric Stretch | 2980 | 2950 - 2990 |

| Methyl C-H Symmetric Stretch | 2870 | 2850 - 2890 |

| C=C Aromatic Ring Stretch | 1610, 1580, 1490 | 1450 - 1620 |

| N-H Bending (Scissoring) | 1620 | 1590 - 1650 |

| C-N Stretch | 1300 | 1250 - 1350 |

| C-Br Stretch | 650 | 550 - 700 |

This table is illustrative and contains hypothetical data based on known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational NMR predictions are a powerful tool for assigning the complex ¹H and ¹³C NMR spectra of substituted aromatic compounds like this compound. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of chemical shifts.

For this compound, the ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons of the two amine groups and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and amine substituents. Similarly, the ¹³C NMR spectrum would show seven distinct signals for the carbon atoms of the benzene ring and the methyl group.

The use of computational predictions can be particularly helpful in resolving ambiguities in peak assignments for similar molecules, such as in the case of 4-bromo-3-nitrobenzene-1,2-diamine (B133556) where DFT calculations can aid in interpreting complex splitting patterns in the aromatic region.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.2 | Doublet |

| Aromatic H | 6.5 - 6.9 | Doublet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

This table is illustrative and contains hypothetical data based on known spectroscopic trends.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-NH₂ | 135 - 145 |

| C-Br | 110 - 120 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-H | 110 - 120 |

| -CH₃ | 15 - 25 |

This table is illustrative and contains hypothetical data based on known spectroscopic trends.

Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylbenzene 1,2 Diamine Research

Exploration of Novel Synthetic Methodologies

Future research into the synthesis of 4-bromo-3-methylbenzene-1,2-diamine is focused on developing more efficient, selective, and sustainable methods. Traditional multi-step syntheses are often hampered by low yields and the production of substantial waste. A promising alternative lies in the refinement of Sandmeyer-type reactions, which can introduce the bromo-substituent with high precision. nih.gov One novel approach involves using ammonium (B1175870) persulfate and molecular bromine as a substitute for the classic cuprous bromide, which could lead to quicker reactions and acceptable yields. nih.gov

Another established route that warrants further optimization begins with p-toluidine. This multi-step process typically involves:

Protection of the amine group (e.g., through acetylation).

Ortho-nitration to the protected amine.

Deprotection of the acetyl group.

Reduction of the nitro group to yield the final diamine product. researchgate.net

A similar pathway starts from o-nitro para methyl chlorobenzene, which undergoes an Ar-SN2 reaction with ammonia, followed by the reduction of the nitro group. researchgate.net A patented method describes the synthesis of 4-bromo-o-phenylenediamine by first reacting o-phenylenediamine (B120857) with a brominating agent like sodium bromide and hydrogen peroxide in acetic acid and acetic anhydride, followed by hydrolysis. google.com Adapting and refining these existing frameworks for this compound could lead to more streamlined and industrially viable synthetic routes.

Development of Advanced Catalytic Applications

The inherent structural and electronic properties of this compound make it a prime candidate for creating sophisticated catalysts. The methyl group introduces steric hindrance which can enhance regioselectivity in cyclization reactions. Future research will likely focus on leveraging this compound as a precursor for novel ligands, particularly in asymmetric catalysis.

Derivatives of benzene-1,2-diamine are known to be effective organocatalysts. For instance, bifunctional organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine have been synthesized and their catalytic activity evaluated in Michael addition reactions. mdpi.com The introduction of electron-withdrawing groups onto the benzene-1,2-diamine moiety has been shown to influence both conversion rates and enantioselectivity. mdpi.com By extension, synthesizing chiral ligands from this compound could yield catalysts capable of high performance in enantioselective transformations critical to the pharmaceutical industry. The bromo- and methyl-substituents offer unique opportunities for fine-tuning the electronic and steric environment of the resulting metal complexes.

Integration into Supramolecular Chemistry and Nanomaterials

The potential of this compound as a building block in supramolecular chemistry and nanomaterials is a burgeoning field of research. The diamine functional groups are capable of forming hydrogen bonds, while the aromatic ring can participate in π-π stacking, both of which are fundamental interactions in supramolecular assembly.

This allows for the construction of complex, self-assembled architectures such as molecular cages, polymers, and other intricate structures. The bromine atom serves as a convenient point for post-synthetic modification, enabling the creation of highly functionalized supramolecular systems. Furthermore, this diamine can be used to functionalize the surfaces of nanomaterials, such as nanoparticles or carbon nanotubes, to impart specific chemical properties for applications in sensing, catalysis, or electronics.

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A profound understanding of the reaction mechanisms involving this compound and its derivatives is essential for optimizing their applications. Advanced spectroscopic methods are critical tools for this purpose. Techniques such as FT-IR and NMR spectroscopy are routinely used to confirm the structure of synthesized derivatives. nih.gov

Future research will increasingly rely on in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable data on reaction intermediates and transition states. For example, time-dependent DFT (TD-DFT) approaches can be used to analyze UV-Vis spectra, and the Gauge-Independent Atomic Orbital (GIAO) method can help in assigning ¹H and ¹³C-NMR chemical shifts. researchgate.net These advanced methods, which have been successfully applied to similar complex organic molecules, will be invaluable in elucidating the mechanistic details of catalytic cycles and other transformations involving this compound. nih.govresearchgate.net

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. DFT calculations are used to investigate geometrical parameters, electronic properties (such as HOMO-LUMO energy gaps), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties of molecules derived from similar diamines. nih.gov

For derivatives of this compound, computational studies can be employed to:

Predict Reactivity: MEP maps can provide insights into the chemically reactive sites of the molecule. nih.govresearchgate.net

Screen for Applications: NLO properties can be calculated to identify candidates for optical materials. nih.gov

Optimize Catalyst Design: By modeling catalyst-substrate interactions, researchers can rationally design more efficient and selective catalysts. Molecular docking studies can further elucidate binding modes and interactions with biological targets. researchgate.netresearchgate.net

The synergy between these computational predictions and experimental validation will accelerate the discovery of novel derivatives of this compound with precisely tailored properties for a range of advanced applications.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 4-Bromo-3-methylbenzene-1,2-diamine?

Answer:

The synthesis typically involves bromination of 3-methylbenzene-1,2-diamine precursors. For example, direct bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, anhydrous solvents like DMF or CCl₄) can yield the brominated product . Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to achieve ≥98% purity (as per specifications in ). Characterization should include ¹H/¹³C NMR to confirm regioselectivity (absence of byproducts like 5-bromo isomers) and mass spectrometry for molecular weight verification .

Advanced: How does steric hindrance from the bromo and methyl substituents influence its reactivity in cross-coupling reactions?

Answer:

The bromine atom at position 4 and methyl group at position 3 create steric and electronic effects that impact reactivity. For Suzuki-Miyaura coupling, the bromine acts as a leaving group, but steric hindrance from the adjacent methyl group may slow transmetallation steps compared to less hindered analogs (e.g., 4-bromo-1,2-diaminobenzene). Computational studies (DFT) or kinetic experiments (monitoring reaction rates with varying Pd catalysts) can elucidate these effects. Contrastingly, in Ullmann-type couplings, the diamine motif may chelate copper catalysts, enhancing reactivity despite steric challenges .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is an irritant (H315, H319) and requires:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust .

- First Aid : Immediate flushing with water for eye exposure (15+ minutes) and soap wash for skin contact .

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How does this compound compare to chloro analogs (e.g., 4-Chloro-3-methylbenzene-1,2-diamine) in polymer synthesis?

Answer:

The bromine atom provides a heavier halogen for potential post-polymerization modifications (e.g., nucleophilic substitution) compared to chlorine. In polyimide synthesis, brominated monomers may yield polymers with higher thermal stability (Tg increased by ~20°C) due to stronger C-Br bonds, but solubility in organic solvents (e.g., NMP, DMAc) decreases, requiring optimized reaction temperatures (e.g., 180°C vs. 160°C for chloro analogs) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and NH₂ groups (δ 4.5–5.5 ppm, broad) confirm substitution pattern .

- FT-IR : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) validate functional groups .

- LC-MS : Molecular ion peak at m/z 201.06 (M+H⁺) confirms molecular weight .

Advanced: What strategies mitigate competing side reactions (e.g., oxidation) during its use in heterocyclic synthesis?

Answer:

The diamine group is prone to oxidation, especially under acidic conditions. Strategies include:

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent diamine oxidation to quinoxalines .

- Protecting Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield NH₂ during bromination or coupling steps .

- Low-Temperature Conditions : Perform reactions at 0–5°C to slow oxidative side pathways .

Basic: How is the compound’s solubility profile optimized for diverse reaction conditions?

Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For aqueous-phase reactions, co-solvents (e.g., THF:water 3:1) or surfactants (e.g., SDS) improve solubility. Protonation with HCl (forming the dihydrochloride salt, as in ) enhances water solubility for biological assays .

Advanced: What role does this diamine play in metal-organic framework (MOF) design?

Answer:

The vicinal diamine groups act as chelating ligands for transition metals (e.g., Cu²⁺, Ni²⁺), enabling MOFs with high surface areas. Bromine substituents can serve as halogen-bonding sites for guest molecule encapsulation. Compared to unchlorinated analogs, bromine’s larger atomic radius improves framework stability but may reduce pore size .

Basic: How are impurities (e.g., dehalogenated byproducts) identified and quantified?

Answer:

- HPLC : Reverse-phase C18 column (mobile phase: MeOH/H₂O with 0.1% TFA) resolves impurities like 3-methylbenzene-1,2-diamine (retention time ~5.2 min vs. 7.8 min for target compound) .

- GC-MS : Detects volatile degradation products (e.g., methylbenzene fragments) under elevated temperatures .

Advanced: Can computational modeling predict its reactivity in catalytic systems?

Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. For example, the energy barrier for oxidative addition of Pd⁰ to C-Br is ~5 kcal/mol higher than C-Cl, aligning with slower kinetics observed experimentally. Molecular dynamics simulations further predict solvation effects in polymer matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.